

"discovery and history of Butyl cyclohexanecarboxylate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Butyl cyclohexanecarboxylate*

Cat. No.: *B3192806*

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **Butyl Cyclohexanecarboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Butyl cyclohexanecarboxylate**, from the historical development of its constituent precursors to its synthesis, physicochemical properties, and diverse applications. While a singular moment of "discovery" for this specific ester is not prominently documented, its emergence is a logical consequence of foundational advancements in organic chemistry. This guide traces the parallel histories of cyclohexanecarboxylic acid and butanol, the development of esterification chemistry, and the subsequent utilization of **Butyl cyclohexanecarboxylate** in various industrial and research settings. Detailed experimental protocols for its synthesis and characterization are provided, alongside an exploration of its role as a solvent, fragrance component, and a scaffold in medicinal chemistry.

Historical Context: A Convergence of Chemical Advances

The history of **Butyl cyclohexanecarboxylate** is not that of a singular breakthrough, but rather the confluence of progress in the synthesis of its parent molecules: cyclohexanecarboxylic acid and butanol.

The Journey of Cyclohexanecarboxylic Acid: From Benzene to a Saturated Ring

Cyclohexanecarboxylic acid, the acidic backbone of the ester, is primarily synthesized through the hydrogenation of benzoic acid. This process involves the saturation of the aromatic ring, a significant challenge for early organic chemists.

The development of catalytic hydrogenation in the late 19th and early 20th centuries was pivotal. While the direct hydrogenation of benzoic acid was explored, early methods were often harsh and lacked selectivity. Significant advancements in catalyst technology, employing metals like platinum, palladium, and ruthenium, have since enabled the efficient and selective conversion of benzoic acid to cyclohexanecarboxylic acid under milder conditions^{[1][2][3][4][5]}. Modern methods continue to refine this process, utilizing novel catalysts and reaction media like supercritical CO₂ to enhance efficiency and sustainability^[5].

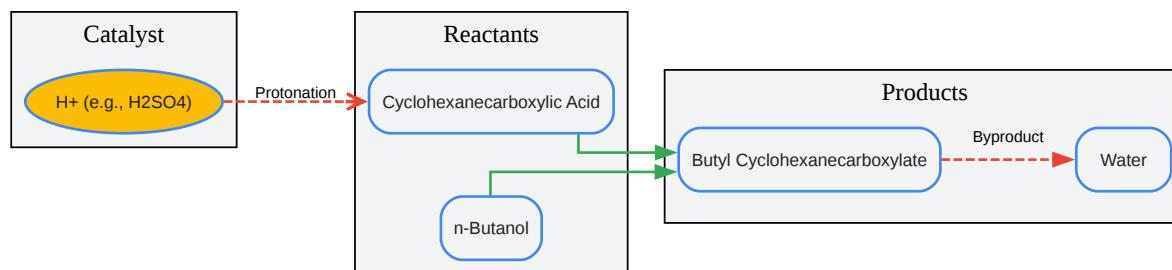
The Story of Butanol: From Fermentation to Petrochemicals

The history of butanol production is a fascinating journey from biological processes to large-scale petrochemical synthesis.

- **The Age of Fermentation:** In the early 20th century, the demand for acetone, a key component in the production of cordite (a smokeless gunpowder), surged, particularly during World War I^{[6][7]}. This spurred the industrialization of the Acetone-Butanol-Ethanol (ABE) fermentation process, which utilized the bacterium *Clostridium acetobutylicum*^{[7][8]}. Butanol was initially a byproduct of this process, but its value as a solvent, particularly for the burgeoning nitrocellulose lacquer industry, soon became apparent^{[3][8][9][10]}.
- **The Rise of Petrochemical Synthesis:** Following World War II, the petrochemical industry developed more economical routes to butanol. The oxo process, involving the hydroformylation of propylene, became a dominant method for producing butyraldehyde, which is then hydrogenated to butanol^[11]. Another significant development was the Guerbet reaction, discovered by Marcel Guerbet, which allows for the dimerization of primary alcohols to their β -alkylated counterparts^{[12][13][14][15]}. This reaction has been applied to the conversion of ethanol to butanol, offering a potential route from bio-ethanol to a more energy-dense biofuel^{[13][14]}.

The Art of Esterification: Connecting Acid and Alcohol

The formation of an ester from a carboxylic acid and an alcohol is a cornerstone of organic synthesis. The development of efficient esterification methods was the final piece of the puzzle for the emergence of **Butyl cyclohexanecarboxylate**.


- Fischer-Speier Esterification (1895): This classical method, developed by Emil Fischer and Arthur Speier, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol[9][16]. The reaction is an equilibrium process, and various techniques, such as the removal of water using a Dean-Stark apparatus, are employed to drive the reaction to completion.
- Schotten-Baumann Reaction (1883): While primarily known for amide synthesis, the Schotten-Baumann reaction conditions, involving the use of an acid chloride and a base, can also be applied to the synthesis of esters from alcohols[2][4][6][7][8]. This method is particularly useful when the carboxylic acid is difficult to esterify directly.

Synthesis and Physicochemical Properties

The most common and industrially viable method for the synthesis of **Butyl cyclohexanecarboxylate** is the Fischer-Speier esterification of cyclohexanecarboxylic acid with n-butanol.

Synthesis of Butyl Cyclohexanecarboxylate

The reaction proceeds via the acid-catalyzed nucleophilic acyl substitution mechanism.

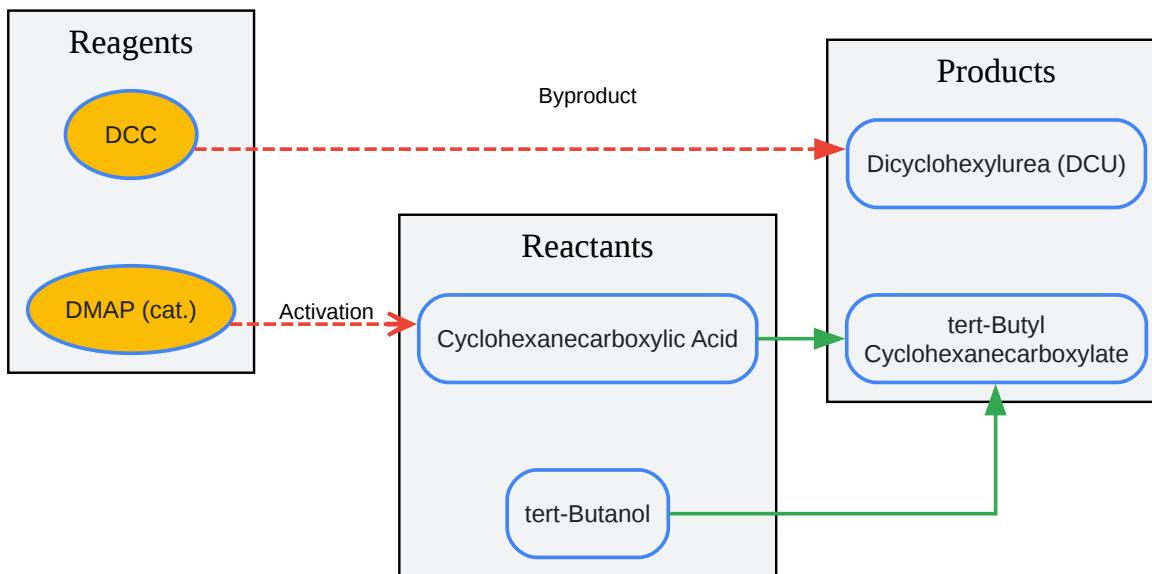
[Click to download full resolution via product page](#)

Caption: Fischer-Speier esterification of **Butyl cyclohexanecarboxylate**.

Experimental Protocol: Fischer-Speier Esterification

- Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- Reactant Charging: To the round-bottom flask, add cyclohexanecarboxylic acid (1.0 equivalent), n-butanol (1.5-2.0 equivalents), and a suitable solvent such as toluene.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **Butyl cyclohexanecarboxylate**.

Physicochemical Properties


Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₀ O ₂	[17]
Molecular Weight	184.28 g/mol	[17]
IUPAC Name	butyl cyclohexanecarboxylate	[17]
CAS Number	6553-81-7	[17]
Appearance	Colorless liquid	
Boiling Point	226-228 °C	
Density	0.936 g/mL at 25 °C	
Solubility	Insoluble in water, soluble in organic solvents	

Isomeric Variations: The Case of **tert-Butyl Cyclohexanecarboxylate**

The tert-butyl isomer of **Butyl cyclohexanecarboxylate** is of particular importance in organic synthesis, where it serves as a protecting group for carboxylic acids[\[18\]](#). The bulky tert-butyl group provides steric hindrance, preventing the carboxyl group from undergoing unwanted reactions.

Synthesis of **tert-Butyl Cyclohexanecarboxylate**

Due to the steric hindrance of tert-butanol, Fischer esterification is less efficient. A common method for its synthesis involves the reaction of cyclohexanecarbonyl chloride with potassium tert-butoxide or by using coupling agents like dicyclohexylcarbodiimide (DCC) in a Steglich-type esterification.

[Click to download full resolution via product page](#)

Caption: Steglich esterification for **tert-Butyl cyclohexanecarboxylate**.

Applications: From Fragrance to Pharmaceuticals

The applications of **Butyl cyclohexanecarboxylate** and its derivatives have evolved over time, reflecting the changing needs of various industries.

Fragrance and Flavors

With its fruity and sweet odor profile, **Butyl cyclohexanecarboxylate** and related esters have found use in the fragrance and flavor industry[19]. However, its use in fragrances is often limited, with some sources indicating it is not for fragrance use[19].

Solvents and Plasticizers

The historical demand for butanol as a solvent for nitrocellulose lacquers suggests that butyl esters, in general, were explored for similar applications[3][9][10]. The properties of **Butyl cyclohexanecarboxylate**, such as its relatively high boiling point and good solvency for organic compounds, make it a suitable candidate for use as a specialty solvent or plasticizer in certain formulations.

Intermediate in Organic Synthesis

Butyl cyclohexanecarboxylate can serve as a versatile intermediate in the synthesis of more complex molecules. The ester functionality can be hydrolyzed back to the carboxylic acid or converted to other functional groups.

Drug Development and Medicinal Chemistry

Derivatives of cyclohexanecarboxylic acid are of significant interest in drug discovery. The cyclohexane ring provides a rigid scaffold that can be functionalized to interact with biological targets. Some derivatives have been investigated for their potential as antidysrhythmic agents and for the treatment of inflammatory diseases[15]. The synthesis of various substituted cyclohexanecarboxylic acid derivatives for biological evaluation is an active area of research[20].

Analytical Characterization

The structure and purity of **Butyl cyclohexanecarboxylate** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the molecular structure, confirming the presence of the butyl and cyclohexyl groups and their connectivity through the ester linkage.
- Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm^{-1} is characteristic of the C=O stretching vibration of the ester functional group.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
- Gas Chromatography (GC): Used to determine the purity of the compound and to monitor the progress of its synthesis.

Future Outlook

The future of **Butyl cyclohexanecarboxylate** and its derivatives is likely to be driven by the increasing demand for sustainable and bio-based chemicals. With the development of efficient biocatalytic routes to both cyclohexanecarboxylic acid and butanol, the synthesis of "green"

Butyl cyclohexanecarboxylate is becoming increasingly feasible. In the realm of drug discovery, the cyclohexanecarboxylic acid scaffold will continue to be explored for the development of new therapeutic agents. Further research into the biological activities of **Butyl cyclohexanecarboxylate** and its derivatives may uncover novel applications in the pharmaceutical and agrochemical industries.

References

- Butanol Production. (2022, October 26). In Encyclopedia MDPI.
- Biobutanol History. (n.d.). In BioButanol.
- Lee, S. Y., Park, J. H., Jang, S. H., Nielsen, L. K., Kim, J., & Jung, K. S. (2012). One hundred years of clostridial butanol fermentation. *FEMS Microbiology Letters*, 336(1), 1-9.
- Dürre, P. (2016). Industrial production of acetone and butanol by fermentation—100 years later. *FEMS Microbiology Letters*, 363(10), fnw073.
- Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. In Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Butanol Production. (n.d.). In EGEE 439: Alternative Fuels from Biomass Sources. Penn State College of Earth and Mineral Sciences.
- Guerbet reaction. (n.d.). In Wikipedia.
- Mori, K., et al. (2021). Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. *RSC Advances*, 11(43), 26653-26657.
- Esterification. (n.d.). In Encyclopedia.com.
- Wang, C., et al. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO₂ under mild conditions.
- Fischer–Speier esterification. (n.d.). In Wikipedia.
- Shinde, S. B., & Deshpande, R. M. (2019). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. *International Journal of Scientific & Technology Research*, 8(12), 3539-3543.
- Shinde, S. B., & Deshpande, R. M. (2019). Catalytic Hydrogenation of Benzoic Acid.
- Catalytic upgrade of ethanol to n-butanol by Guerbet chemistry. (n.d.). In -ORCA. Cardiff University.
- Cyclohexanecarboxylic acid. (n.d.). In Wikipedia.
- Protecting group. (n.d.). In Wikipedia.
- Liu, H., et al. (2010). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO₂.
- Guerbet reaction – Knowledge and References. (n.d.). In Taylor & Francis.
- Synthesis of tert-**Butyl cyclohexanecarboxylate**. (n.d.). In Chempedia - LookChem.

- The Genesis of Succinic Acid Esters: A Technical History and Methodological Guide. (n.d.). In Benchchem.
- en: Guerbet-Butanol. (n.d.). In Thünen-Institut.
- Guerbet Compounds. (2011, December 22). In AOCS.
- Claeys, M., & De Wilde, J. (2009). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. *Chemical Reviews*, 109(3), 1215-1256.
- The Butyl Acetates. (1997). *Perfumer & Flavorist*, 22(5), 29-40.
- Protecting Groups. (n.d.). In University of Minnesota.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
- The History of Butyl Tapes and Strips in Industry – From Insulation to Modern Technologies. (2025, April 10). In Miro.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). In Master Organic Chemistry.
- Ester of butyl alcohol. (1927). U.S.
- Ester. (n.d.). In Wikipedia.
- Bezborkov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. *Journal of Organic Chemistry of the USSR*, 23(6), 1268-1273.
- sec-Butyl acetate. (n.d.). In Wikipedia.
- butyl cyclohexane carboxylate. (n.d.). In The Good Scents Company.
- 1-methylcyclohexanecarboxylic acid. (n.d.). In Organic Syntheses Procedure.
- The Indispensable Role of the t-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. (n.d.). In Benchchem.
- Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. (2004). U.S.
- Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. (2014). *Bioorganic & Medicinal Chemistry Letters*, 24(13), 2849-2853.
- Cyclohexane carboxylic acid derivatives. (1980). U.S.
- Cyclohexane 1,4 carboxyl
- Method for preparing cyclohexane carboxylic acids. (2004). U.S.
- Cyclohexanecarboxylic acid. (n.d.). In Sigma-Aldrich.
- cyclohexanecarboxylic acid. (2025, May 20). In Mol-Instincts.
- Process for the preparation of cyclohexane carboxylic acid compounds. (2015). WO 2015/102893 A1.
- **Butyl cyclohexanecarboxylate.** (n.d.). In PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Einhorn-Brunner Reaction [drugfuture.com]
- 2. scribd.com [scribd.com]
- 3. ia601401.us.archive.org [ia601401.us.archive.org]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. Auwers_synthesis [chemeurope.com]
- 6. grokipedia.com [grokipedia.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. journals.co.za [journals.co.za]
- 10. US1613366A - Ester of butyl alcohol - Google Patents [patents.google.com]
- 11. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 12. Auwers synthesis - Wikipedia [en.wikipedia.org]
- 13. Auwers Synthesis (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Rayon - Wikipedia [en.wikipedia.org]
- 15. EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents - Google Patents [patents.google.com]
- 16. US5118834A - Process for the preparation of butyl 2-phenylcyclopropanecarboxylates - Google Patents [patents.google.com]
- 17. sec-butyl cyclohexane carboxylate, 6553-82-8 [thegoodsentscompany.com]
- 18. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. butyl cyclohexane carboxylate, 6553-81-7 [thegoodsentscompany.com]

- 20. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["discovery and history of Butyl cyclohexanecarboxylate"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3192806#discovery-and-history-of-butyl-cyclohexanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com